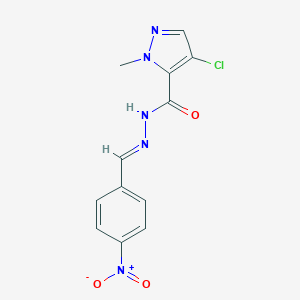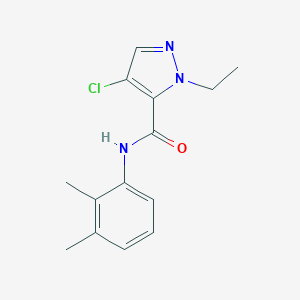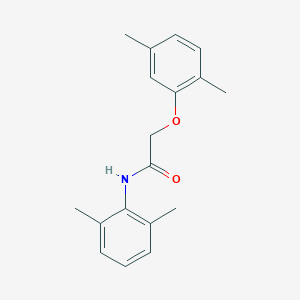![molecular formula C13H11Cl2N5O3 B451013 N'~1~-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B451013.png)
N'~1~-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. Industrial production methods may involve the use of supported catalysts and recycling of solvents to improve efficiency and reduce waste .
Chemical Reactions Analysis
N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Scientific Research Applications
N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Industry: The compound can be used in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like topoisomerase II, leading to DNA damage and cell death. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar compounds to N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide include:
- N’-(2,6-dichlorobenzylidene)-2-hydroxybenzohydrazide
- N’-(2,6-dichlorobenzylidene)-2-iodobenzohydrazide
- N’-(2,6-dichlorobenzylidene)-2-(phenylthio)acetohydrazide These compounds share the Schiff base structure but differ in their substituents, which can affect their chemical reactivity and biological activities .
N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide stands out due to its unique combination of a dichlorobenzylidene group and a nitro-methyl-pyrazolyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11Cl2N5O3 |
|---|---|
Molecular Weight |
356.16g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methylideneamino]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H11Cl2N5O3/c1-8-5-12(20(22)23)18-19(8)7-13(21)17-16-6-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,17,21) |
InChI Key |
KKTWVYNOCJUUPH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,4-DICHLOROBENZYL)-2-FURAMIDE](/img/structure/B450931.png)
![2-methyl-3-nitro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B450933.png)
![5-bromo-N-[3-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B450934.png)

![N-{4-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450937.png)

![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B450940.png)
![Methyl 2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B450943.png)


![Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B450949.png)

![Propyl 4-(4-bromophenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450953.png)

